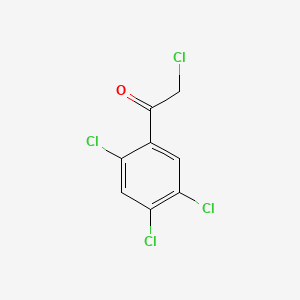
5,8-Dimethoxy-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-dimethoxy-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline is a member of piperazines and a member of pyridines.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Molecular Structures and Antibacterial Activity : Derivatives of the ciprofloxacin fluoroquinoline family, related to the chemical structure , have been synthesized and tested for antibacterial activity. These compounds, including 5,8-Dimethoxy-4-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)quinoline, exhibit structural features comparable to other known fluoroquinolines, which are significant for their antibacterial properties (Tomišić et al., 2002).
Antimycobacterial Activity
- Synthesis and Antimycobacterial Activity : Novel derivatives, including compounds with structures similar to the specified quinoline, have been synthesized and investigated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. This showcases the potential use of such compounds in the treatment of tuberculosis (Patel et al., 2011).
Antimicrobial Agents
- Potential as Antimicrobial Agents : New derivatives have been synthesized and screened for their antibacterial and antifungal activities. The structural features of these compounds, including the 5,8-dimethoxyquinoline core, are crucial for their antimicrobial properties (Holla et al., 2006).
Anticancer Activities
- Synthesis for Anticancer Activities : Research has been conducted on optimizing reaction conditions for synthesizing derivatives, including those with a quinoline nucleus, for potential anticancer activities. This indicates the relevance of such compounds in cancer research and treatment (Khan et al., 2013).
Eigenschaften
Molekularformel |
C17H20F3N3O2 |
|---|---|
Molekulargewicht |
355.35 g/mol |
IUPAC-Name |
5,8-dimethoxy-4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C17H20F3N3O2/c1-22-6-8-23(9-7-22)11-10-14(17(18,19)20)21-16-13(25-3)5-4-12(24-2)15(11)16/h4-5,10H,6-9H2,1-3H3 |
InChI-Schlüssel |
VGSICGDXYTZNMG-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC(=NC3=C(C=CC(=C23)OC)OC)C(F)(F)F |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=NC3=C(C=CC(=C23)OC)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1212000.png)
![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)



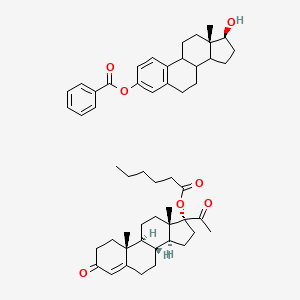
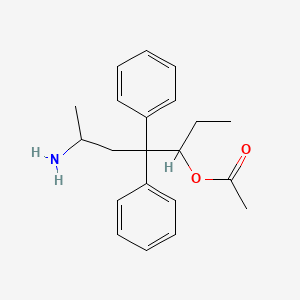
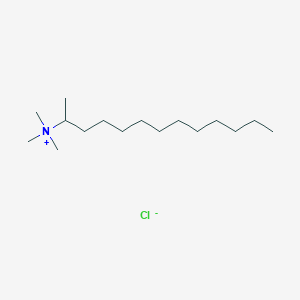

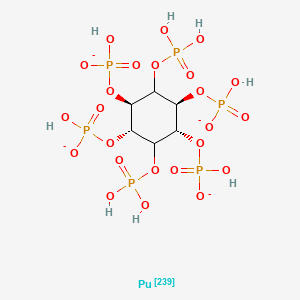
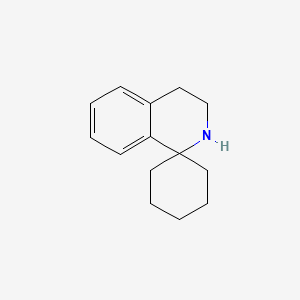
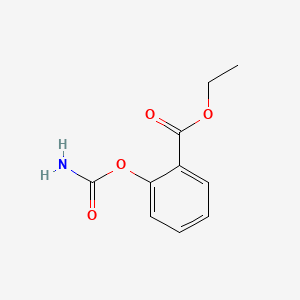
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)
